![molecular formula C12H21NO3 B2643078 N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide CAS No. 2305308-99-8](/img/structure/B2643078.png)
N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide, also known as MOPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic organic compound that was first synthesized in the 1960s as an anti-cancer drug. However, due to its toxic side effects, it was later replaced by safer alternatives. Despite this setback, MOPP has continued to be studied for its potential applications in various fields of science.
Mécanisme D'action
The mechanism of action of N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide is not well understood. However, it is believed to act by inhibiting the activity of various enzymes involved in DNA synthesis. This results in the inhibition of cell division, which is a hallmark of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in DNA synthesis, which results in the inhibition of cell division. Additionally, this compound has been shown to induce apoptosis, which is a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide in lab experiments is its ability to inhibit the activity of various enzymes involved in DNA synthesis. This makes it a useful tool for studying the mechanism of action of these enzymes. However, one of the limitations of using this compound is its toxicity. It can be harmful to researchers if not handled properly.
Orientations Futures
There are several future directions for the study of N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide. One potential direction is the development of safer alternatives to this compound that can be used as anti-cancer drugs. Additionally, this compound can be further studied for its potential applications in the field of biochemistry. Further research can also be conducted to better understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion:
In conclusion, this compound is a synthetic organic compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its potential applications in various fields of science, including organic chemistry, medicinal chemistry, and biochemistry. While its toxicity is a limitation, this compound remains a useful tool for studying the mechanism of action of various enzymes involved in DNA synthesis. There are several future directions for the study of this compound, including the development of safer alternatives and further research to better understand its mechanism of action.
Méthodes De Synthèse
N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of propargyl bromide with 3-methoxytetrahydrofuran to form 3-(prop-2-yn-1-yloxy)tetrahydrofuran. This intermediate is then reacted with N,N-diisopropylethylamine and acryloyl chloride to form this compound.
Applications De Recherche Scientifique
N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide has been extensively studied for its potential applications in various fields of science. In the field of organic chemistry, this compound has been used as a reagent in the synthesis of various organic compounds. It has also been studied for its potential applications in the field of medicinal chemistry as an anti-cancer drug. Additionally, this compound has been used in the field of biochemistry to study the mechanism of action of various enzymes.
Propriétés
IUPAC Name |
N-[1-methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-3-12(14)13-11(9-15-2)8-10-4-6-16-7-5-10/h3,10-11H,1,4-9H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHMBLGVWMZMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC1CCOCC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,3-dihydroindol-2-one](/img/structure/B2642996.png)
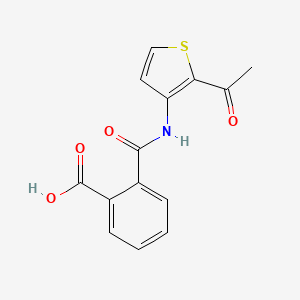
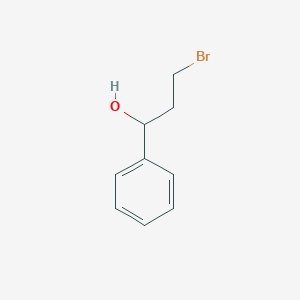

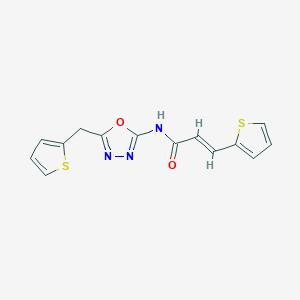
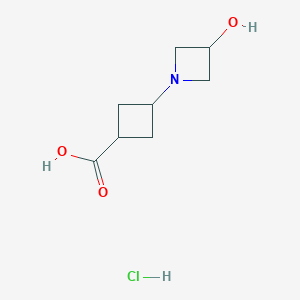
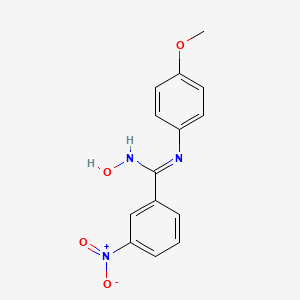
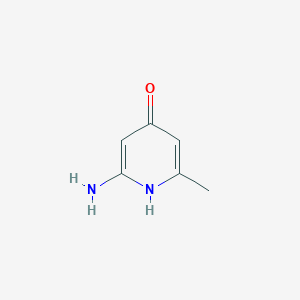


![2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2643016.png)

![1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone](/img/structure/B2643018.png)
